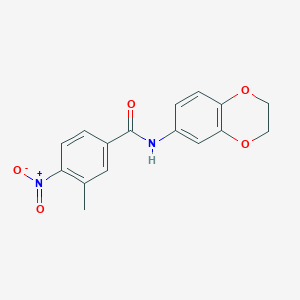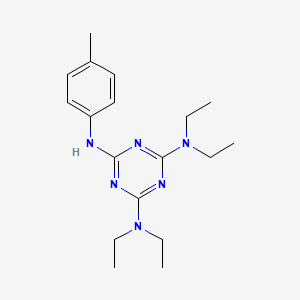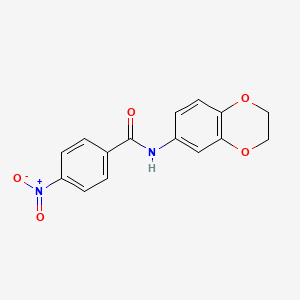
3,4-dimethoxy-N-(3-methylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethoxy-N-(3-methylphenyl)benzenesulfonamide, also known as DMS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. DMS is a sulfonamide derivative that possesses a unique chemical structure and has shown promising results in various preclinical studies.
Mecanismo De Acción
The exact mechanism of action of 3,4-dimethoxy-N-(3-methylphenyl)benzenesulfonamide is not fully understood. However, it is believed to exert its biological effects by binding to specific target proteins, such as enzymes or receptors, and modulating their activity. 3,4-dimethoxy-N-(3-methylphenyl)benzenesulfonamide has been shown to interact with various targets in the body, including carbonic anhydrase, urease, and cyclooxygenase-2.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-(3-methylphenyl)benzenesulfonamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 3,4-dimethoxy-N-(3-methylphenyl)benzenesulfonamide has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 3,4-dimethoxy-N-(3-methylphenyl)benzenesulfonamide has been shown to have a protective effect on the liver and kidneys in animal models of drug-induced toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,4-dimethoxy-N-(3-methylphenyl)benzenesulfonamide in lab experiments is its ability to selectively target specific enzymes and receptors, which allows for the development of more specific and effective drugs. However, one of the limitations of using 3,4-dimethoxy-N-(3-methylphenyl)benzenesulfonamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 3,4-dimethoxy-N-(3-methylphenyl)benzenesulfonamide. One area of interest is the development of new drugs based on the structure of 3,4-dimethoxy-N-(3-methylphenyl)benzenesulfonamide that exhibit improved pharmacological properties, such as increased solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 3,4-dimethoxy-N-(3-methylphenyl)benzenesulfonamide and to identify additional targets that it may interact with in the body. Finally, more research is needed to evaluate the safety and efficacy of 3,4-dimethoxy-N-(3-methylphenyl)benzenesulfonamide in human clinical trials.
Métodos De Síntesis
The synthesis of 3,4-dimethoxy-N-(3-methylphenyl)benzenesulfonamide involves the reaction of 3,4-dimethoxyaniline with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields 3,4-dimethoxy-N-(3-methylphenyl)benzenesulfonamide as a white crystalline solid with a melting point of 141-143°C.
Aplicaciones Científicas De Investigación
3,4-dimethoxy-N-(3-methylphenyl)benzenesulfonamide has been extensively studied for its potential applications in the development of new drugs. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. 3,4-dimethoxy-N-(3-methylphenyl)benzenesulfonamide has also been found to inhibit the activity of certain enzymes, such as carbonic anhydrase and urease, which are involved in various physiological processes.
Propiedades
IUPAC Name |
3,4-dimethoxy-N-(3-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-11-5-4-6-12(9-11)16-21(17,18)13-7-8-14(19-2)15(10-13)20-3/h4-10,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMQDORVZFTKQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(3-methylphenyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-ethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5685912.png)
![1-({1-cyclohexyl-3-[(3-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}methyl)-1H-tetrazole](/img/structure/B5685916.png)
![3,5-dichloro-4-methyl-N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}benzamide](/img/structure/B5685920.png)

![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1(6H)-yl)acetamide](/img/structure/B5685944.png)
![8-{[rel-(1S,3R)-3-aminocyclopentyl]carbonyl}-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5685954.png)

![1-{3-[1-(cyclopent-3-en-1-ylcarbonyl)piperidin-4-yl]propanoyl}-4-phenylpiperazine](/img/structure/B5685961.png)
![(3aS*,10aS*)-2-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5685971.png)

![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5685987.png)
![6-{[(3S*,4S*)-3,4-dihydroxy-4-methylpiperidin-1-yl]carbonyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5685999.png)